3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide
Description
3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with an adamantane carboxamide group and a 2-fluorophenyl moiety. The adamantane group confers high lipophilicity and metabolic stability, while the benzofuran scaffold may enhance π-π stacking interactions in biological targets . The 2-fluorophenyl substituent introduces electronic and steric effects that could modulate binding affinity and selectivity.
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O3/c27-19-6-2-3-7-20(19)28-24(30)23-22(18-5-1-4-8-21(18)32-23)29-25(31)26-12-15-9-16(13-26)11-17(10-15)14-26/h1-8,15-17H,9-14H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBPJQZRKWJMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC=CC=C6F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the adamantane-1-carboxylic acid derivative, followed by the introduction of the benzofuran and fluorophenyl groups through amide bond formation and other coupling reactions. Common reagents used in these reactions include coupling agents like EDCI or DCC, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and catalysts (e.g., Pd/C). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, neurological disorders, or infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as stability, solubility, or reactivity, making it useful in applications ranging from coatings to pharmaceuticals.
Mechanism of Action
The mechanism of action of “3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Hypothesized Properties of Comparable Compounds
Analysis of Structural Modifications
- Benzofuran vs.
- Fluorophenyl Substitution : The 2-fluorophenyl group in the target compound may reduce metabolic oxidation compared to the 3-fluoro-2-methylphenyl analogue, which has additional steric bulk that could hinder target engagement .
Hypothesized Pharmacological Implications
- However, the benzofuran core could shift selectivity toward kinase or protease targets .
Biological Activity
3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, also known by its CAS number 847405-31-6, is a compound that integrates the adamantane structure with a benzofuran moiety. This unique combination may impart specific biological activities, particularly in the context of antiviral and antimicrobial applications. The following sections provide a detailed analysis of its biological activity, including case studies, research findings, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 432.5 g/mol. The compound features an adamantane core, which is known for its stability and ability to traverse biological membranes, and a benzofuran ring that may enhance interactions with biological targets.
| Property | Value |
|---|---|
| CAS Number | 847405-31-6 |
| Molecular Formula | |
| Molecular Weight | 432.5 g/mol |
The biological activity of 3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide is primarily attributed to its interaction with various biological targets. The adamantane moiety provides structural stability, while the benzofuran component may facilitate binding to specific enzymes or receptors. Preliminary studies suggest that this compound may act by inhibiting viral replication through interference with viral enzymes or by modulating receptor functions.
Antimicrobial Activity
The antimicrobial potential of 3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide has not been extensively studied; however, related compounds have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound Tested | Bacterial Strain | Activity Level |
|---|---|---|
| Adamantane Derivative 1 | S. aureus | Comparable to ampicillin |
| Adamantane Derivative 2 | E. coli | About 50% of ampicillin’s activity |
Selectivity Index and Cytotoxicity
The selectivity index (SI) is a crucial parameter in evaluating the therapeutic potential of compounds. For compounds structurally related to 3-(Adamantane-1-amido)-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide, studies have reported SIs significantly higher than standard antiviral agents like cidofovir, suggesting a favorable balance between efficacy and toxicity .
Q & A
Q. Biological Testing :
- Screen analogs against a panel of enzymes (e.g., kinases, proteases) and receptors (e.g., GPCRs) to identify selectivity trends.
- Use IC shift assays to quantify resistance in mutant cell lines (e.g., P-glycoprotein overexpression) .
Basic: What are the documented biological targets and mechanisms of action for this compound?
Answer:
While specific targets for this compound are under investigation, structurally related adamantane-benzofuran hybrids show:
- Enzyme Inhibition : Inhibition of cytochrome P450 (CYP3A4) via adamantane’s hydrophobic interactions .
- Receptor Modulation : Partial agonism at nicotinic acetylcholine receptors (nAChRs) due to benzofuran’s aromatic stacking .
- Antimicrobial Activity : Disruption of bacterial membrane integrity via fluorophenyl’s electronegative interactions .
Methodological Note : Use radioligand binding assays (e.g., H-epibatidine for nAChRs) to quantify target engagement .
Advanced: How to address low reproducibility in biological assays involving this compound?
Answer:
Common pitfalls and solutions:
- Aggregation : Pre-dissolve in DMSO (≤0.1% final concentration) and use dynamic light scattering (DLS) to confirm monodispersion .
- Photodegradation : Store solutions in amber vials and confirm stability via HPLC-UV at t = 0, 24, 48 hours .
- Batch Variability : Standardize synthesis protocols (e.g., strict anhydrous conditions) and validate purity across batches via NMR .
Statistical Approach : Use intra- and inter-laboratory reproducibility studies (n ≥ 3) with blinded samples to identify operator-dependent biases .
Basic: What are the recommended storage conditions and stability profiles for this compound?
Answer:
- Storage : -20°C in sealed, argon-flushed vials to prevent oxidation of the adamantane moiety .
- Stability : Stable in solid form for >2 years; in DMSO, use within 1 month (confirmed by HPLC retention time shifts <1%) .
Degradation Products : Monitor for adamantane ring-opening (via GC-MS) or fluorophenyl dehalogenation (via F NMR) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
